molecular formula C19H24N6O4 B10827128 N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide CAS No. 955395-86-5

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide

Cat. No.: B10827128
CAS No.: 955395-86-5
M. Wt: 400.4 g/mol
InChI Key: YAINOXAKUDEPBZ-UHFFFAOYSA-N
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Description

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, a morpholine ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Formation of the Piperidine Ring: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Construction of the Pyridine Ring: Pyridine rings are usually synthesized through cyclization reactions involving aldehydes and ammonia or amines.

    Synthesis of the Morpholine Ring: Morpholine rings can be formed by the reaction of diethanolamine with sulfuric acid.

    Formation of the Oxazole Ring: Oxazole rings are typically synthesized through cyclization reactions involving α-haloketones and amides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide: shares similarities with other compounds containing piperidine, pyridine, morpholine, and oxazole rings.

    This compound: is unique due to its specific combination of these rings and the functional groups attached to them.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research.

Properties

CAS No.

955395-86-5

Molecular Formula

C19H24N6O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C19H24N6O4/c20-16(26)13-3-6-24(7-4-13)17-14(2-1-5-21-17)22-18(27)15-12-29-19(23-15)25-8-10-28-11-9-25/h1-2,5,12-13H,3-4,6-11H2,(H2,20,26)(H,22,27)

InChI Key

YAINOXAKUDEPBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)NC(=O)C3=COC(=N3)N4CCOCC4

Origin of Product

United States

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